molecular formula C14H22F2N2O6 B13920138 Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

Cat. No.: B13920138
M. Wt: 352.33 g/mol
InChI Key: XHVJULUQAXEIGK-UHFFFAOYSA-N
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Description

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane core, which is a bicyclic system where two rings share a single atom. The presence of fluorine atoms and diaza groups (nitrogen-containing groups) further adds to its chemical uniqueness .

Preparation Methods

The synthesis of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of fluorine atoms and the tert-butyl ester group. The final step involves the formation of the oxalic acid salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid involves its interaction with specific molecular targets. The fluorine atoms and diaza groups can form strong interactions with proteins and enzymes, affecting their function. The spirocyclic structure can also influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid can be compared with other spirocyclic compounds, such as:

The presence of fluorine atoms and the specific spirocyclic structure make tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid unique.

Properties

Molecular Formula

C14H22F2N2O6

Molecular Weight

352.33 g/mol

IUPAC Name

tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid

InChI

InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XHVJULUQAXEIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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